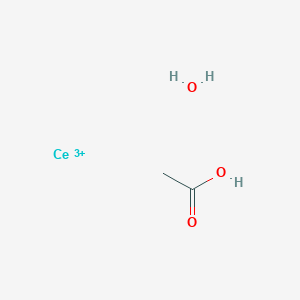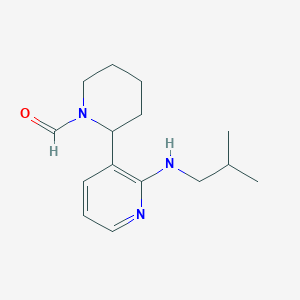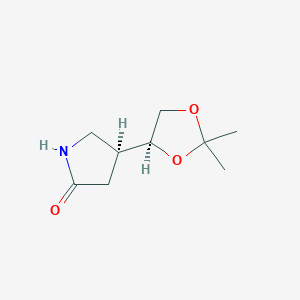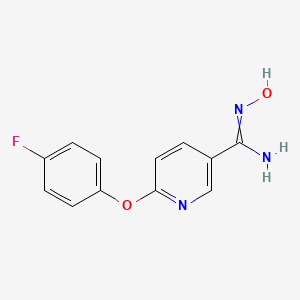
Acetic acid, cerium(3+) salt, hydrate (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, cerium(3+) salt, hydrate (9CI): , also known as cerium(III) acetate hydrate, is a chemical compound with the molecular formula C₆H₉CeO₆. It is a cerium salt of acetic acid and is typically found in a hydrated form. This compound is known for its unique properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acetic acid, cerium(3+) salt, hydrate can be synthesized through the reaction of cerium(III) oxide or cerium(III) carbonate with acetic acid. The reaction typically involves dissolving cerium oxide or carbonate in acetic acid, followed by crystallization to obtain the hydrated salt.
Industrial Production Methods: In industrial settings, the production of acetic acid, cerium(3+) salt, hydrate involves similar methods but on a larger scale. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Acetic acid, cerium(3+) salt, hydrate undergoes various chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) in the presence of strong oxidizing agents.
Reduction: Cerium(IV) compounds can be reduced back to cerium(III) using reducing agents.
Substitution: The acetate groups can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphates, nitrates, or other carboxylates.
Major Products Formed:
Oxidation: Cerium(IV) acetate or other cerium(IV) compounds.
Reduction: Cerium(III) compounds.
Substitution: Various cerium complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: Acetic acid, cerium(3+) salt, hydrate is used as a catalyst in organic synthesis and as a precursor for the preparation of other cerium compounds.
Biology: In biological research, it is used for its antioxidant properties and as a probe for studying cellular processes.
Industry: In industrial applications, it is used in the production of ceramics, glass, and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which acetic acid, cerium(3+) salt, hydrate exerts its effects involves the interaction of cerium ions with molecular targets. Cerium(III) ions can participate in redox reactions, acting as both an oxidizing and reducing agent. This dual functionality allows it to modulate various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Cerium(III) nitrate: Another cerium(III) salt with nitrate as the anion.
Cerium(III) chloride: A cerium(III) salt with chloride as the anion.
Cerium(III) sulfate: A cerium(III) salt with sulfate as the anion.
Uniqueness: Acetic acid, cerium(3+) salt, hydrate is unique due to its acetate anion, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications where other cerium salts may not be as effective.
Propriétés
Formule moléculaire |
C2H6CeO3+3 |
|---|---|
Poids moléculaire |
218.18 g/mol |
Nom IUPAC |
acetic acid;cerium(3+);hydrate |
InChI |
InChI=1S/C2H4O2.Ce.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3; |
Clé InChI |
VYSROJNRRXTMES-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.O.[Ce+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11817115.png)
![3-[(Tert-butoxy)carbonyl]-5-methylpiperidine-1-carboxylic acid](/img/structure/B11817118.png)






![3-Methyl-2-[(3-methylphenyl)formamido]butanoic acid](/img/structure/B11817150.png)

![1-[3-(4-carbamoylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B11817164.png)
![(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11817180.png)
![Ethyl 2-[(2-hydroxyphenyl)methyl]butanoate](/img/structure/B11817182.png)

